molecular formula C5H8O2 B3021882 (1S,2S)-2-methylcyclopropane-1-carboxylic acid CAS No. 14590-52-4

(1S,2S)-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B3021882
CAS No.: 14590-52-4
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-IMJSIDKUSA-N
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Description

(1S,2S)-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in various fields of chemistry and biology This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, carboxylic acids can be corrosive and cause burns upon contact with skin .

Future Directions

The future directions for research on a compound like “(1S,2S)-2-methylcyclopropane-1-carboxylic acid” could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo ester in the presence of a transition metal catalyst can yield the desired cyclopropane derivative . Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which (1S,2S)-2-methylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-methylcyclopropane-1-carboxylic acid: A diastereomer with different stereochemistry.

    Cyclopropane-1-carboxylic acid: Lacks the methyl substituent, resulting in different reactivity and properties.

    2-methylcyclopropane-1-carboxylic acid: A racemic mixture of (1S,2S) and (1R,2R) enantiomers

Uniqueness

The unique stereochemistry of (1S,2S)-2-methylcyclopropane-1-carboxylic acid imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various transformations .

Properties

IUPAC Name

(1S,2S)-2-methylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-IMJSIDKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14590-52-4
Record name (1S,2S)-2-methylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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